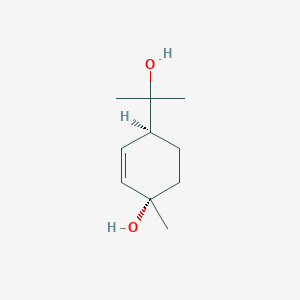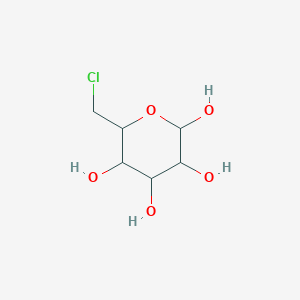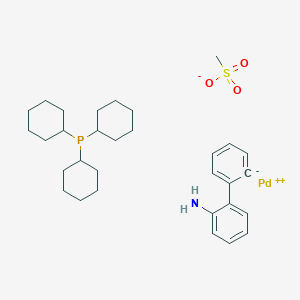
Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a palladium-based organometallic compound. It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki, Kumada, Negishi, and Buchwald-Hartwig reactions . This compound is known for its high efficiency and selectivity in facilitating carbon-carbon and carbon-nitrogen bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of tricyclohexylphosphine, 2-amino-1,1’-biphenyl-2-yl lithium, and methanesulfonyl chloride . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Kumada Coupling: Reaction with Grignard reagents to form carbon-carbon bonds.
Negishi Coupling: Reaction with organozinc compounds.
Buchwald-Hartwig Coupling: Reaction with amines to form carbon-nitrogen bonds
Common Reagents and Conditions
The common reagents used in these reactions include boronic acids, Grignard reagents, organozinc compounds, and amines. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as toluene or tetrahydrofuran .
Major Products
The major products formed from these reactions are biaryl compounds, carbon-carbon bonded products, and carbon-nitrogen bonded products .
Scientific Research Applications
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The tricyclohexylphosphine ligand stabilizes the palladium center, enhancing its catalytic activity. The methanesulfonato group acts as a leaving group, allowing the palladium to undergo oxidative addition and reductive elimination steps, which are crucial for the cross-coupling reactions .
Comparison with Similar Compounds
Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high efficiency and selectivity in catalysis. Similar compounds include:
- Methanesulfonato(1,1-ferrocenediyl-bis(diphenylphosphino))(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato(2-di-t-butylphosphino-2’,4’,6’-tri-isopropyl-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato(2-di-cyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-isopropyl-1,1’-biphenyl-2-yl)palladium(II) .
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C31H46NO3PPdS |
|---|---|
Molecular Weight |
650.2 g/mol |
IUPAC Name |
methanesulfonate;palladium(2+);2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
BEVBAWTWJKIARP-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)[O-].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
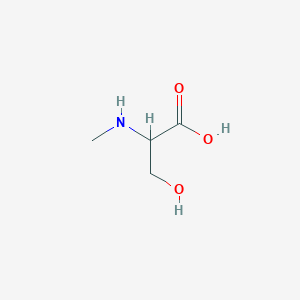

![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)
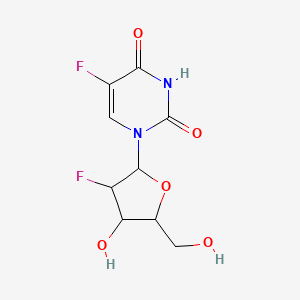
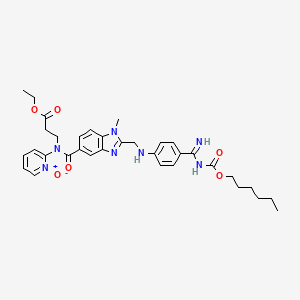
![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)
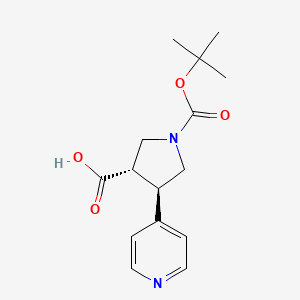
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)

